molecular formula C8H17NO2 B2962011 2-Dimethylamino-2-methyl-pentanoic acid CAS No. 1157275-87-0

2-Dimethylamino-2-methyl-pentanoic acid

Cat. No.: B2962011
CAS No.: 1157275-87-0
M. Wt: 159.229
InChI Key: QTRRCMVRTXDXKL-UHFFFAOYSA-N
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Description

2-Dimethylamino-2-methyl-pentanoic acid is a branched-chain carboxylic acid featuring a dimethylamino group (-N(CH₃)₂) and a methyl group (-CH₃) attached to the second carbon of a pentanoic acid backbone.

Properties

IUPAC Name

2-(dimethylamino)-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-6-8(2,7(10)11)9(3)4/h5-6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRRCMVRTXDXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-2-methyl-pentanoic acid typically involves the reaction of 2-methylpentanoic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-2-methyl-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Dimethylamino-2-methyl-pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethylamino-2-methyl-pentanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations that modulate its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-dimethylamino-2-methyl-pentanoic acid, enabling a comparative analysis of their properties and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Functional Groups CAS Number References
This compound -N(CH₃)₂ and -CH₃ on C2 Carboxylic acid, tertiary amine Not provided Target compound
(2S)-2-Amino-4,4-dimethylpentanoic acid -NH₂ on C2; -CH(CH₃)₂ on C4 Carboxylic acid, primary amine 57224-50-7
5-Amino-2,2-dimethylpentanoic acid HCl -NH₂ on C5; -CH(CH₃)₂ on C2 Carboxylic acid, primary amine (salt) 1423117-66-1
(S)-2-Amino-2-methyl-4-pentenoic acid -NH₂ and -CH₃ on C2; C4-C5 double bond Carboxylic acid, primary amine 96886-55-4
2-Amino-3-methylpentanoic acid -NH₂ on C2; -CH₃ on C3 Carboxylic acid, primary amine (BCAA) 73-32-5

Table 2: Physicochemical and Application Comparison

Compound Name pKa (Carboxylic Acid) LogP (Predicted) Solubility Applications Safety Notes
This compound ~4.5 (acidic); ~9.5 (amine) ~1.8 Moderate in polar solvents Pharmaceutical intermediates, chiral synthesis Limited toxicological data available
(2S)-2-Amino-4,4-dimethylpentanoic acid ~2.3 (acidic); ~9.8 (amine) ~0.5 High water solubility Biochemical research, peptide synthesis Non-hazardous (per SDS)
5-Amino-2,2-dimethylpentanoic acid HCl ~2.1 (acidic); ~8.5 (amine) ~0.3 (salt) High in water Drug development (salt form enhances stability) Irritant (handle with PPE)
(S)-2-Amino-2-methyl-4-pentenoic acid ~2.5 (acidic); ~10.1 (amine) ~1.2 Low in water Specialty organic synthesis No specific hazards reported
2-Amino-3-methylpentanoic acid ~2.4 (acidic); ~9.7 (amine) ~-1.5 High in water Dietary supplements (BCAA), metabolic studies Generally recognized as safe (GRAS)

Key Research Findings and Insights

The tertiary amine group may enhance lipid membrane permeability, making it advantageous in prodrug design .

Synthetic Utility: Compounds like (S)-2-amino-2-methyl-4-pentenoic acid (with a C4-C5 double bond) are used in click chemistry or cross-coupling reactions, suggesting that the target compound could serve similar roles in modular synthesis .

Safety and Handling: While (2S)-2-Amino-4,4-dimethylpentanoic acid is classified as non-hazardous, analogs with reactive groups (e.g., hydrochlorides) require stringent PPE due to irritant properties .

Biological Activity

2-Dimethylamino-2-methyl-pentanoic acid (DMMPA) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

DMMPA is a dimethylated amino acid derivative with the chemical formula C₇H₁₅N. It is typically synthesized through chemical methods involving commercially available starting materials, and characterized using techniques such as NMR, IR, and mass spectrometry. Its structural characteristics allow it to interact with various biological targets.

Biological Activities

DMMPA exhibits a range of biological activities, which include:

  • Antiepileptic and Anticonvulsant Properties : Studies have indicated that DMMPA can reduce seizure activity in animal models, suggesting its potential as an anticonvulsant agent.
  • Antitumor Effects : Research has shown that DMMPA can inhibit tumor cell proliferation in vitro, making it a candidate for cancer therapy.
  • Antiviral Properties : Preliminary studies suggest that DMMPA may exhibit antiviral activity against certain viruses.
  • Anti-inflammatory Effects : DMMPA has been reported to modulate inflammatory responses, indicating potential applications in treating inflammatory diseases.

The biological activity of DMMPA is mediated through several mechanisms:

  • Enzyme Substrate : DMMPA acts as a substrate for various enzymes, influencing metabolic pathways and cellular functions.
  • Receptor Interaction : It may interact with specific receptors involved in neurotransmission and cellular signaling, which could explain its effects on seizure activity and mood disorders.
  • Insulin Secretion Stimulation : DMMPA has been shown to stimulate insulin secretion in animal models, thereby lowering blood glucose levels. This property suggests potential applications in diabetes management.

Toxicity and Safety

DMMPA has demonstrated low acute toxicity in animal studies, with no significant mutagenic or carcinogenic effects reported. However, caution is advised regarding long-term exposure to high doses, which may result in liver and kidney toxicity. Proper safety protocols should be followed during scientific experiments involving this compound.

Case Studies and Research Findings

Several studies have explored the biological effects of DMMPA:

  • A study investigating the antitumor effects of DMMPA found that it significantly inhibited the growth of various cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Another research focused on the anticonvulsant properties demonstrated that DMMPA effectively reduced seizure frequency in rodent models when administered at specific dosages.
  • A recent investigation into metabolic effects revealed that DMMPA enhanced insulin secretion from pancreatic beta cells, indicating its potential utility in diabetes treatment.

Applications in Scientific Research

DMMPA's unique properties make it a valuable compound for various applications:

  • Cancer Research : Its antitumor properties position it as a potential therapeutic agent in oncology.
  • Diabetes Management : The ability to stimulate insulin secretion opens avenues for developing new diabetes treatments.
  • Neuroscience : Its effects on seizure activity make it a candidate for further research into epilepsy therapies.

Summary Table of Biological Activities

Biological ActivityObservations/FindingsReferences
AntiepilepticReduced seizure activity in animal models
AntitumorInhibited tumor cell proliferation
AntiviralPotential activity against specific viruses
Anti-inflammatoryModulated inflammatory responses
Insulin secretionStimulated insulin release

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